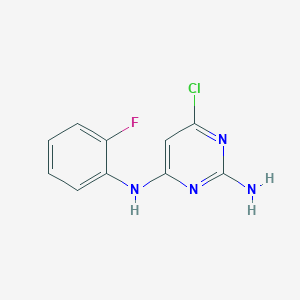
6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine
Vue d'ensemble
Description
“6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine” is a chemical compound with the CAS Number: 946359-46-2. It has a molecular weight of 238.65 and its IUPAC name is 6-chloro-N~4~- (2-fluorophenyl)-2,4-pyrimidinediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClFN4/c11-8-5-9 (16-10 (13)15-8)14-7-4-2-1-3-6 (7)12/h1-5H, (H3,13,14,15,16) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 170°C .Applications De Recherche Scientifique
Quantum Chemical Studies
Pyrimidine derivatives like 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine have been the subject of various quantum chemical studies. These compounds are known for their role in medicinal and pharmaceutical applications. Research involving quantum chemical calculations (Ab Initio & DFT), Hirshfeld surface analysis, and crystal structure studies of similar pyrimidine derivatives have provided insights into their molecular structure and stability, including weak but significant interactions like C–H···O, C–H···N, and π–π interactions (Gandhi et al., 2016).
Synthesis and Biological Activity
Studies on the synthesis and biological activity of pyrimidine derivatives linked with morpholinophenyl groups have been conducted. These studies involve the preparation of pyrimidine derivatives and examining their larvicidal activity against certain larvae, demonstrating the potential of pyrimidine derivatives in biological and environmental applications (Gorle et al., 2016).
Polymer Research
Pyrimidine-containing polymers have been studied for their high glass transition and thermal stability. Research involving the synthesis of novel polyimides using pyrimidine-based monomers has shown these materials to possess excellent thermal and mechanical properties, making them suitable for various industrial applications (Wang et al., 2008).
Crystal Structure Analysis
The crystal structure of various pyrimidine derivatives has been a subject of research, providing insights into their molecular and electronic structures. Studies on compounds like 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine have revealed details about their hydrogen-bonded sheets and isostructural nature, which are important for understanding their chemical behavior and potential applications (Trilleras et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN4/c11-8-5-9(16-10(13)15-8)14-7-4-2-1-3-6(7)12/h1-5H,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIIQPLTAYAARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=NC(=N2)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



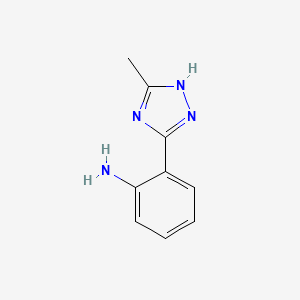

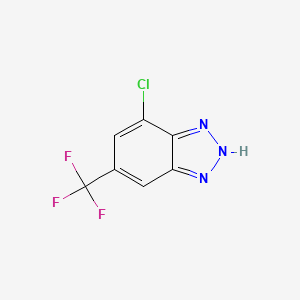
![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid](/img/structure/B1416530.png)
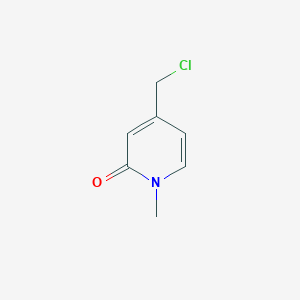
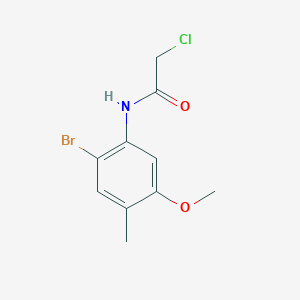

![2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1416535.png)
![3-[(Methylsulfanyl)methyl]aniline](/img/structure/B1416536.png)
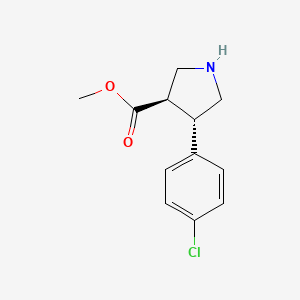
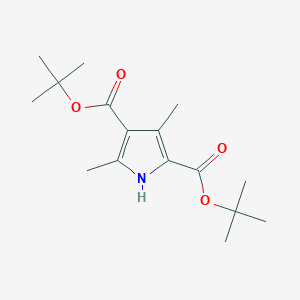
![[2-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1416539.png)
